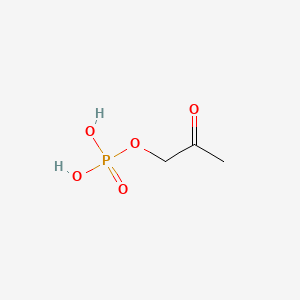
Hydroxyacetone phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyacetone phosphate is an oxoalkyl phosphate. It derives from a hydroxyacetone. It is a conjugate acid of a this compound(2-).
Wissenschaftliche Forschungsanwendungen
Metabolic Role in Cellular Processes
Hydroxyacetone phosphate serves as an important intermediate in several metabolic pathways, playing a significant role in energy production and biosynthesis.
- Glycolysis : this compound is generated during the glycolytic pathway, where it acts as a precursor for the synthesis of glycerol and other metabolites. It is interconverted with glyceraldehyde 3-phosphate through the action of triose phosphate isomerase, facilitating energy extraction from glucose .
- Lipid Biosynthesis : In the synthesis of glycerolipids, this compound is acylated to form acyl dihydroxyacetone phosphates, which are key intermediates in the production of phospholipids and triglycerides. This pathway is vital for maintaining cellular membrane integrity and energy storage .
Industrial Applications
This compound has notable applications in various industries, particularly in biotechnology and cosmetics.
- Biotechnological Production : Recent advancements have demonstrated the use of genetically engineered Escherichia coli to produce this compound as a precursor for dihydroxyacetone. This process utilizes microbial fermentation to create sustainable sources of this compound for industrial applications, such as tanning agents in cosmetics .
- Cosmetic Industry : this compound is utilized in formulations for self-tanning products due to its ability to react with amino acids in the skin, resulting in a browning effect. Its role as a precursor in producing dihydroxyacetone enhances its utility in cosmetic applications .
Therapeutic Potential
Research has identified this compound's involvement in various health conditions, suggesting potential therapeutic applications.
- Diabetic Kidney Disease : Studies indicate that this compound accumulation may contribute to podocyte injury in diabetic kidney disease by regulating pathways associated with cell death (pyroptosis). Targeting this compound levels could provide new avenues for therapeutic intervention in diabetic complications .
- Cancer Research : this compound has been investigated for its role in cancer metabolism. Its involvement in glycolytic pathways suggests that modulating its levels might influence tumor growth and survival, presenting opportunities for novel cancer therapies .
Case Studies and Research Findings
The following table summarizes key research findings related to this compound:
Eigenschaften
CAS-Nummer |
926-43-2 |
|---|---|
Molekularformel |
C3H7O5P |
Molekulargewicht |
154.06 g/mol |
IUPAC-Name |
2-oxopropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H7O5P/c1-3(4)2-8-9(5,6)7/h2H2,1H3,(H2,5,6,7) |
InChI-Schlüssel |
YUDNQQJOVFPCTF-UHFFFAOYSA-N |
SMILES |
CC(=O)COP(=O)(O)O |
Kanonische SMILES |
CC(=O)COP(=O)(O)O |
Key on ui other cas no. |
926-43-2 |
Synonyme |
hydroxyacetone phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















